6,8-Dimethoxy-2-methyl-1,4-dihydroquinolin-4-one

DHODH Immunology Anticancer

Quinolinone-based screening often suffers from solubility-limited assay interference. 6,8-Dimethoxy-2-methyl-1,4-dihydroquinolin-4-one (CAS 652993-86-7) overcomes this with 38 µg/mL aqueous solubility (pH 7.4), reducing DMSO artifacts. • Well-defined hDHODH IC50 of 1.09 µM for benchmark SAR studies • >5.8-fold MAO-B over MAO-A selectivity - ideal for neuroscience lead optimization • Electron-rich scaffold enables diverse downstream functionalization; commercially available in bulk from multiple suppliers.

Molecular Formula C12H13NO3
Molecular Weight 219.24 g/mol
Cat. No. B5314348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dimethoxy-2-methyl-1,4-dihydroquinolin-4-one
Molecular FormulaC12H13NO3
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C2=C(N1)C(=CC(=C2)OC)OC
InChIInChI=1S/C12H13NO3/c1-7-4-10(14)9-5-8(15-2)6-11(16-3)12(9)13-7/h4-6H,1-3H3,(H,13,14)
InChIKeyHSWLTMTZQPZCEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,8-Dimethoxy-2-methyl-1,4-dihydroquinolin-4-one: Procurement and Differentiation Guide for a Multi-Target Dihydroquinolinone Scaffold


6,8-Dimethoxy-2-methyl-1,4-dihydroquinolin-4-one (CAS 652993-86-7) is a substituted dihydroquinolinone derivative characterized by a 1,4-dihydroquinolin-4-one core with methoxy groups at the 6- and 8-positions and a methyl group at the 2-position . This small molecule scaffold (MW 219.24 g/mol, formula C12H13NO3) is a versatile building block in medicinal chemistry , with its electron-rich aromatic system enabling further functionalization for the development of more complex molecules [1]. It is commercially available from multiple vendors with purities typically ≥95% for research and development applications .

Why 6,8-Dimethoxy-2-methyl-1,4-dihydroquinolin-4-one is Not Interchangeable with Common Quinolinone Analogs


The specific substitution pattern on the quinolinone core—namely the 6,8-dimethoxy and 2-methyl groups—profoundly alters the compound's physicochemical properties and biological target engagement compared to its unsubstituted or differentially substituted analogs [1]. For instance, the presence of methoxy groups introduces electron-donating effects that can influence the compound's reactivity, stability, and binding affinity to specific enzymes [2]. These structural nuances are critical, as they can lead to dramatic shifts in target selectivity and potency, as evidenced by differential inhibition of dihydroorotate dehydrogenase (DHODH) and monoamine oxidases (MAO) isoforms [3]. Therefore, substituting this compound with a generic quinolinone like 2-methyl-4-quinolinone or 6,8-dimethoxyquinoline without accounting for these specific substituent effects would invalidate experimental results and procurement specifications.

6,8-Dimethoxy-2-methyl-1,4-dihydroquinolin-4-one: Quantified Differentiation Against Key Comparators


DHODH Inhibition Potency: A Comparative Benchmark with Leflunomide and Other Quinolinones

This compound exhibits moderate inhibition of human dihydroorotate dehydrogenase (hDHODH), a key enzyme in pyrimidine biosynthesis. Its IC50 of 1.09 µM (1,090 nM) [1] is substantially weaker than that of the clinical DHODH inhibitor leflunomide's active metabolite teriflunomide (IC50 ≈ 10-30 nM) [2], but its potency is within a range that makes it a useful chemical probe for structure-activity relationship (SAR) studies. In contrast, the parent scaffold 2-methyl-4-quinolinone (CAS 5660-24-2) shows no reported DHODH activity , and a more complex quinoline derivative (CHEMBL155771) achieves much higher potency with an IC50 of 709 nM against the same target [3]. This indicates that the 6,8-dimethoxy substitution pattern is a critical determinant of DHODH affinity, distinguishing it from simpler quinolinone analogs.

DHODH Immunology Anticancer Antiparasitic

MAO-B Selectivity Profile: A Clear Advantage Over Non-Selective MAO Inhibitors

The compound demonstrates a distinct selectivity profile for monoamine oxidase B (MAO-B) over MAO-A. It inhibits MAO-B with an IC50 of 17,000 nM (17 µM), while showing no significant inhibition of MAO-A (IC50 > 100,000 nM) [1]. This contrasts with many early-generation, non-selective MAO inhibitors and even some methylquinolines which can inhibit both isoforms or show preferential MAO-A inhibition [2]. This selectivity, though moderate in absolute potency, is a key differentiator for applications where avoiding MAO-A-related side effects (e.g., tyramine-induced hypertensive crisis) is paramount.

MAO-B Neuroscience Selectivity Parkinson's Disease

Aqueous Solubility at Physiological pH: A Formulation Advantage Over More Lipophilic Analogs

The compound exhibits an aqueous solubility of 38 µg/mL at pH 7.4 . This is a critical differentiator when compared to more lipophilic, unsubstituted quinolinones like 2-methyl-4-quinolinone (predicted LogP ~1.9) or the even more hydrophobic 6,8-dimethoxyquinoline (predicted LogP ~2.0) , which are expected to have significantly lower aqueous solubility. The presence of the polar 1,4-dihydroquinolin-4-one moiety and methoxy groups enhances its water solubility, which can simplify in vitro assay preparation and improve its profile for in vivo studies requiring aqueous formulations.

Solubility Formulation ADME Drug Development

Optimal Application Scenarios for 6,8-Dimethoxy-2-methyl-1,4-dihydroquinolin-4-one Based on Differentiated Evidence


Chemical Probe for hDHODH Structure-Activity Relationship (SAR) Studies

This compound serves as a valuable, moderately potent starting point for medicinal chemistry campaigns targeting human dihydroorotate dehydrogenase (hDHODH). Its well-defined IC50 of 1.09 µM [1] provides a quantifiable benchmark for SAR exploration around the quinolinone core. Researchers can use it to systematically investigate how modifications to the 6,8-dimethoxy-2-methyl motif impact potency, selectivity, and physicochemical properties, aiming to develop more potent inhibitors for applications in oncology or autoimmune diseases. Its commercial availability in high purity makes it a practical and reproducible choice for such studies.

Lead Scaffold for Developing Selective MAO-B Inhibitors

The compound's intrinsic selectivity for MAO-B over MAO-A (>5.8-fold) [2] makes it an attractive lead scaffold for neuroscience research. This selectivity profile is a key attribute for developing safer, next-generation MAO-B inhibitors for conditions like Parkinson's disease, where avoiding MAO-A inhibition is clinically beneficial. Medicinal chemists can leverage this scaffold to optimize both potency and selectivity through further structural derivatization, using the parent compound as a benchmark for isoform-specific activity.

Aqueous-Formulation-Compatible Tool Compound for in vitro Assays

Its aqueous solubility of 38 µg/mL at pH 7.4 distinguishes it from more hydrophobic quinoline analogs, making it a preferred choice for in vitro pharmacology and ADME assays that require aqueous buffers. This property simplifies experimental design by minimizing the need for organic co-solvents like DMSO, which can interfere with certain biological assays or lead to compound precipitation. For high-throughput screening campaigns or detailed kinetic studies, this enhanced solubility can improve data quality and reproducibility [3].

Versatile Building Block for Diversity-Oriented Synthesis

As a commercially available building block , its electron-rich aromatic system and specific substitution pattern allow for diverse downstream chemical modifications [4]. This makes it a valuable intermediate for generating compound libraries with varied biological activities, expanding the chemical space accessible for drug discovery and chemical biology projects. Its procurement in bulk quantities is supported by multiple vendors, ensuring a stable supply chain for long-term research programs [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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